molecular formula C18H18N4O2 B4086251 N3,N6-bis(3-methoxyphenyl)pyridazine-3,6-diamine

N3,N6-bis(3-methoxyphenyl)pyridazine-3,6-diamine

Cat. No.: B4086251
M. Wt: 322.4 g/mol
InChI Key: CKYGFTRLSWBXNP-UHFFFAOYSA-N
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Description

N3,N6-bis(3-methoxyphenyl)pyridazine-3,6-diamine is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms This particular compound features two 3-methoxyphenyl groups attached to the nitrogen atoms at positions 3 and 6 of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N6-bis(3-methoxyphenyl)pyridazine-3,6-diamine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Introduction of 3-Methoxyphenyl Groups: The 3-methoxyphenyl groups can be introduced via nucleophilic substitution reactions using appropriate aryl halides or aryl sulfonates.

    Final Coupling: The final step involves coupling the pyridazine ring with the 3-methoxyphenyl groups under suitable reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N3,N6-bis(3-methoxyphenyl)pyridazine-3,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like aryl halides, sulfonates, and bases (e.g., sodium hydroxide) are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

N3,N6-bis(3-methoxyphenyl)pyridazine-3,6-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N3,N6-bis(3-methoxyphenyl)pyridazine-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N3,N6-bis(2,5-dimethoxyphenyl)pyridazine-3,6-diamine: Similar structure but with different positions of methoxy groups.

    Pyridazine Derivatives: Various pyridazine derivatives with different substituents on the aromatic rings or the pyridazine ring.

Uniqueness

N3,N6-bis(3-methoxyphenyl)pyridazine-3,6-diamine is unique due to the specific positioning of the 3-methoxyphenyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-N,6-N-bis(3-methoxyphenyl)pyridazine-3,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-23-15-7-3-5-13(11-15)19-17-9-10-18(22-21-17)20-14-6-4-8-16(12-14)24-2/h3-12H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYGFTRLSWBXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(C=C2)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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